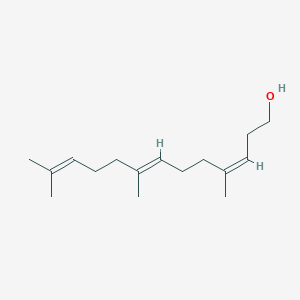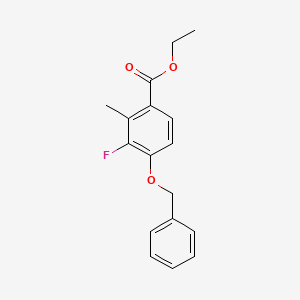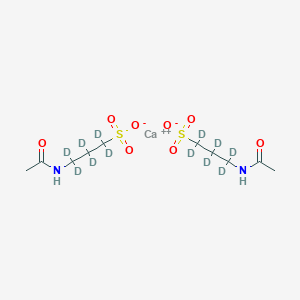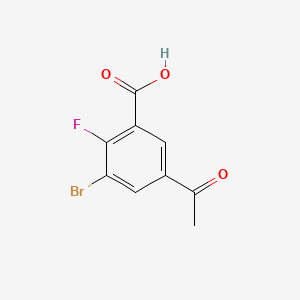
5-Acetyl-3-bromo-2-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3-bromo-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H6BrFO3 It is a derivative of benzoic acid, featuring acetyl, bromo, and fluoro substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-fluorobenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo substituent at the 3-position.
Acetylation: The resulting 3-bromo-2-fluorobenzoic acid is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) to introduce the acetyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and fluoro) on the aromatic ring.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo substituent is replaced by various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzoic acids or benzyl alcohols.
Oxidation: Conversion to 5-acetyl-3-bromo-2-fluorobenzoic acid derivatives with carboxylic acid groups.
Reduction: Formation of 5-hydroxy-3-bromo-2-fluorobenzoic acid.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Acetyl-3-bromo-2-fluorobenzoic acid serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its role in drug design and development, aiming to create new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Acetyl-3-bromo-2-fluorobenzoic acid and its derivatives involves interactions with various molecular targets. The electron-withdrawing groups (bromo and fluoro) influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-fluorobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
5-Bromo-2-fluorobenzoic acid:
2-Bromo-5-fluorobenzoic acid: Different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
5-Acetyl-3-bromo-2-fluorobenzoic acid stands out due to the presence of both electron-withdrawing (bromo and fluoro) and electron-donating (acetyl) groups on the aromatic ring. This unique combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C9H6BrFO3 |
|---|---|
Poids moléculaire |
261.04 g/mol |
Nom IUPAC |
5-acetyl-3-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H6BrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3H,1H3,(H,13,14) |
Clé InChI |
SUZNWEDGHCNDCR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)Br)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


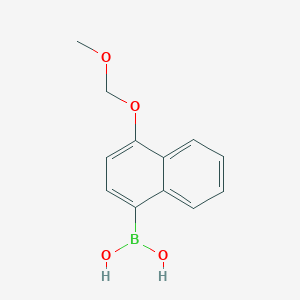
![1-(Bicyclo[2.2.2]octan-1-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B14025545.png)
![10,16-dimethyl-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14025550.png)
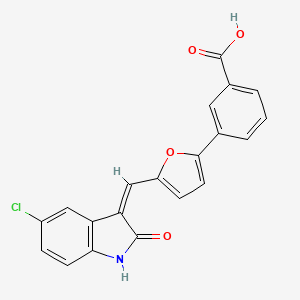
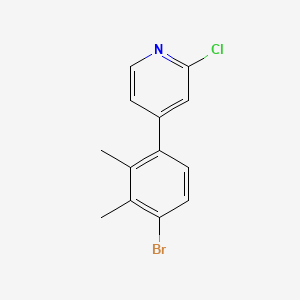

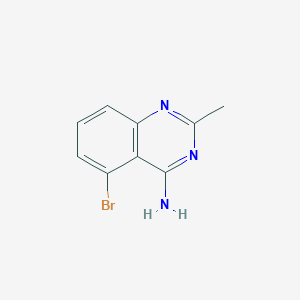
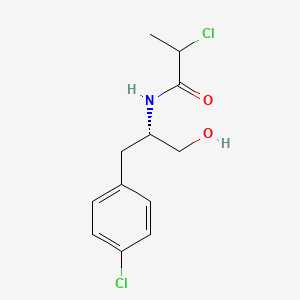

![2-((5l4-Dibenzo[b,d]thiophen-5-ylidene)amino)ethan-1-ol](/img/structure/B14025592.png)
